![molecular formula C8H4BrClN2O2 B2517983 3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 923225-00-7](/img/structure/B2517983.png)
3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
“3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular weight of 275.49 . Its IUPAC name is 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for “3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid” is 1S/C8H4BrClN2O2/c9-7-6 (8 (13)14)11-5-2-1-4 (10)3-12 (5)7/h1-3H, (H,13,14) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a density of 1.8±0.1 g/cm3 . It has a molar refractivity of 48.9±0.5 cm3, and a polar surface area of 17 Å2 . The compound is solid in form .Scientific Research Applications
- Application : The compound demonstrates high selectivity and sensitivity for monitoring pH fluctuations in the range of 3.0–7.0. It exhibits brilliant reversibility and an extremely short response time .
pH Sensing and Monitoring
Fluorescent Probes for Autophagy Studies
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O2/c9-7-6(8(13)14)11-5-2-1-4(10)3-12(5)7/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAWBCUJQYCZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Cl)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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